REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:11]=[CH:10][CH:9]=[C:8]2[C:4]=1[CH:5]=[CH:6][NH:7]2.C([BH3-])#N.[Na+]>C(O)(=O)C>[CH3:1][O:2][C:3]1[CH:11]=[CH:10][CH:9]=[C:8]2[C:4]=1[CH2:5][CH2:6][NH:7]2 |f:1.2|
|
Name
|
|
Quantity
|
0.735 g
|
Type
|
reactant
|
Smiles
|
COC1=C2C=CNC2=CC=C1
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0.942 g
|
Type
|
reactant
|
Smiles
|
C(#N)[BH3-].[Na+]
|
Type
|
CUSTOM
|
Details
|
the solution was stirred for an hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled in an ice bath
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
CUSTOM
|
Details
|
to come to room temperature
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under vacuum
|
Type
|
WASH
|
Details
|
washed with sodium carbonate solution, water and finally with brine
|
Type
|
CUSTOM
|
Details
|
The organic layer was evaporated
|
Type
|
CUSTOM
|
Details
|
the resulting product was purified on a silica gel column
|
Type
|
WASH
|
Details
|
eluting with ethyl acetate:dichloromethane (5:95)
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=C2CCNC2=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.404 g | |
YIELD: CALCULATEDPERCENTYIELD | 54.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |